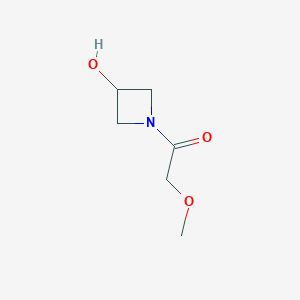

1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one

Description

1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one is an organic compound that features a unique azetidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both hydroxy and methoxy functional groups makes it a versatile intermediate in chemical reactions.

Properties

IUPAC Name |

1-(3-hydroxyazetidin-1-yl)-2-methoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-10-4-6(9)7-2-5(8)3-7/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUWAFICYPPYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one can be synthesized through a multi-step process. One common method involves the reaction of azetidin-3-ol with acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like tetrahydrofuran at low temperatures (around -78°C) and then allowed to warm to room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one involves its interaction with various molecular targets. The hydroxy and methoxy groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The azetidine ring structure also contributes to its unique properties.

Comparison with Similar Compounds

- 1-(3-Hydroxyazetidin-1-yl)ethanone

- 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one

- tert-Butyl 3-hydroxyazetidine-1-carboxylate

Uniqueness: 1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one is unique due to the presence of both hydroxy and methoxy groups, which enhance its versatility in chemical reactions. The azetidine ring structure also imparts specific steric and electronic properties that differentiate it from other similar compounds .

Biological Activity

1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an azetidine ring, a methoxy group, and a hydroxyl group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

Inhibition of Kinase Activity :

Research indicates that this compound may inhibit specific kinase pathways, particularly those involved in cell proliferation and survival. For instance, it has been shown to modulate the activity of receptor tyrosine kinases (RTKs), which are critical in cancer progression and metastasis .

Induction of Apoptosis :

In cancer cell lines, this compound has demonstrated cytotoxic effects by inducing apoptosis. This is achieved through the disruption of DNA synthesis and interference with cell cycle regulation .

Biological Activity in Cell Studies

The compound's effects have been evaluated in various cell types, revealing significant findings:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : In vitro studies showed that treatment with this compound led to a significant reduction in tumor cell viability in various cancer models. The mechanism was linked to the inhibition of DNA topoisomerase I, crucial for DNA replication .

- Anti-inflammatory Effects : In models of autoimmune diseases, the compound exhibited anti-inflammatory properties by inhibiting TLR-mediated signaling pathways. This suggests potential applications in treating conditions like rheumatoid arthritis or lupus .

- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress, opening avenues for research into neurodegenerative diseases such as Alzheimer's .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Multi-step synthesis typically involves protecting the hydroxyl group on the azetidine ring to prevent side reactions during coupling. For example, benzyl or tert-butyldimethylsilyl (TBS) groups can be used, followed by deprotection post-reaction . Optimization includes adjusting solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and stoichiometry of the methoxyethylation step. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : and NMR to verify the azetidine ring’s hydroxy group (δ ~3.5–4.0 ppm) and the methoxyethyl ketone moiety (δ ~3.3 ppm for OCH) .

- X-ray crystallography : For unambiguous confirmation, single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the planar ketone group and azetidine puckering .

Q. What are the key stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is hygroscopic due to the hydroxyl group. Stability tests under controlled humidity (e.g., 25°C/60% RH) show degradation <2% over 6 months when stored in amber vials with desiccants. Accelerated degradation studies (40°C/75% RH) reveal hydrolysis of the methoxy group as the primary pathway, monitored via LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient ketone carbonyl, identifying nucleophilic attack sites. Solvent effects (e.g., PCM for polar aprotic solvents) refine activation energy estimates. Experimental validation via kinetic studies (e.g., reaction with amines) aligns with computed transition states .

Q. What strategies resolve contradictions between theoretical and experimental spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Discrepancies often arise from dynamic effects like restricted rotation. For example, the methoxyethyl group’s conformation may cause non-equivalent protons. Variable-temperature NMR (VT-NMR) between −50°C and 25°C can reveal coalescence temperatures, confirming rotational barriers. Cross-validate with NOESY to assess spatial proximity .

Q. How does the compound’s stereoelectronic profile influence its biological activity in enzyme inhibition assays?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates interactions with target enzymes (e.g., kinases). The hydroxyazetidine’s H-bond donor capacity and methoxy group’s steric bulk are critical. Pharmacophore models prioritize substituent modifications to enhance binding affinity. Validate with IC measurements and SPR-based binding kinetics .

Contradiction Analysis Framework

- Case Study : Conflicting HPLC purity reports (95% vs. 98%) from two labs.

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.